molecular formula C20H15ClN6O2S B2561274 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide CAS No. 872861-82-0

4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide

Cat. No. B2561274
CAS RN: 872861-82-0
M. Wt: 438.89
InChI Key: DLRBYLXZXZUVRT-UHFFFAOYSA-N
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Description

The compound “4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide” is a pyrimidine derivative . Pyrimidine derivatives have been found to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of different acyl chlorides with 2-amino nicotinic acid followed by anhydride acetic to give the corresponding pyridobenzoxazinones .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a diaminopyrimidine core with a substituted 4-piperidine moiety on the C2-amino position and 2-methoxybenzoyl at the C5 position .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives are complex and can lead to a variety of products. For instance, aromatic substitution on C2 of the pyridopyrimidine nucleus has been found to favor cytotoxic activity on both cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on the specific structure of the compound. For instance, compound K5 bearing a chlorophenyl group showed the highest cytotoxicity .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • Heterocyclic Synthesis with Activated Nitriles

    Research demonstrates the synthesis of new derivatives of thioxo-2,5-dihydro-1H-pyrano[2,3-d] pyrimidine, obtained through reactions involving compound precursors treated with acetic anhydride and/or acid chloride. These reactions highlight the versatility of heterocyclic compounds in synthesizing polyfunctionally substituted heterocycles, which are of interest for their potential pharmaceutical applications and as intermediates in organic synthesis (Elian et al., 2014).

  • Antimicrobial Activities

    Some new thiazole and pyrazole derivatives based on tetrahydrobenzothiophene moieties have been synthesized and evaluated for their antimicrobial activities. This research underscores the importance of structural diversity in the development of new antimicrobial agents, which could be a potential application area for compounds like the one (Gouda et al., 2010).

  • Novel Tandem Transformations

    Investigations into novel transformations of amino and carbonyl/nitrile groups in thiophenes for thienopyrimidine synthesis offer insights into the synthetic utility of heterocyclic compounds in generating diverse molecular architectures, potentially relevant for drug discovery and materials science (Pokhodylo et al., 2010).

  • Anticancer and Anti-5-lipoxygenase Agents

    A novel series of pyrazolopyrimidines derivatives have been synthesized and screened for their anticancer and anti-5-lipoxygenase activities. Such studies illustrate the potential therapeutic applications of heterocyclic compounds in treating inflammation and cancer (Rahmouni et al., 2016).

Safety and Hazards

The safety and hazards associated with pyrimidine derivatives depend on the specific compound and its intended use. Some compounds have been found to be highly ulcerogenic .

Future Directions

Future research on pyrimidine derivatives could focus on developing new anti-TB compounds using cost-effective processes to reduce TB incidence and accomplish the End TB Strategy milestone . This could involve the synthesis and structure–activity relationships of a library of pyrimidine derivatives, providing insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring .

Mechanism of Action

properties

IUPAC Name

4-[[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O2S/c21-13-2-1-3-15(8-13)27-19-16(9-25-27)20(24-11-23-19)30-10-17(28)26-14-6-4-12(5-7-14)18(22)29/h1-9,11H,10H2,(H2,22,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRBYLXZXZUVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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